molecular formula C7H17N B1595020 3-Aminoheptane CAS No. 28292-42-4

3-Aminoheptane

Cat. No.: B1595020
CAS No.: 28292-42-4
M. Wt: 115.22 g/mol
InChI Key: SRMHHEPXZLWKOK-UHFFFAOYSA-N
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Description

3-Aminoheptane, also known as this compound, is an organic compound with the molecular formula C7H17N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to the third carbon of a heptane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminoheptane can be synthesized through several methods, including the Gabriel synthesis and reductive amination. In the Gabriel synthesis, phthalimide is used as a protected amine, which undergoes nucleophilic substitution with an alkyl halide, followed by hydrolysis to yield the primary amine . Another common method is the reduction of nitriles or amides using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of nitriles or the reductive amination of ketones. These methods are favored for their efficiency and scalability, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoheptane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction of this compound can yield secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Aminoheptane has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in the study of enzyme mechanisms.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is utilized in the manufacture of surfactants, corrosion inhibitors, and rubber chemicals

Mechanism of Action

The mechanism of action of 3-Aminoheptane involves its interaction with various molecular targets, including enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of specific enzymes and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    2-Heptanamine: Another isomer with the amino group on the second carbon.

    1-Heptanamine: The amino group is attached to the first carbon.

    3-Methylhexanamine: A structurally similar compound with a methyl group on the hexane chain.

Uniqueness: 3-Aminoheptane is unique due to its specific position of the amino group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, chemical behavior, and biological activity compared to its isomers .

Properties

IUPAC Name

heptan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-3-5-6-7(8)4-2/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMHHEPXZLWKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885415
Record name 3-Heptanamine
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Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28292-42-4
Record name 3-Heptanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Heptanamine
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Record name 3-Heptanamine
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Record name 3-Heptanamine
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Record name 1-ethylpentylamine
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Synthesis routes and methods

Procedure details

If heptan-3-ol is reacted similarly with ammonia at 130° C., 80% of theory of di-3-heptylamine, 18.5% of theory of 3-heptylamine and 0.5% of theory of unconverted alcohol are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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